molecular formula C7H6ClF3N2 B1449918 2-Amino-3-chloromethyl-5-(trifluoromethyl)pyridine CAS No. 1227489-61-3

2-Amino-3-chloromethyl-5-(trifluoromethyl)pyridine

Cat. No.: B1449918
CAS No.: 1227489-61-3
M. Wt: 210.58 g/mol
InChI Key: ZACNMXIYBURRFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2-Amino-3-chloromethyl-5-(trifluoromethyl)pyridine can be achieved through several methods. One common method involves the reaction of 2-cyano-3-chloro-5-trifluoromethylpyridine with hydrogen in the presence of a Raney nickel catalyst in an acetic acid solvent . This reaction is carried out under low pressure and at a specific temperature to yield the desired product. The process is advantageous due to its mild reaction conditions, high separation yield, and high product purity, making it suitable for industrial-scale production .

Mechanism of Action

The mechanism of action of 2-Amino-3-chloromethyl-5-(trifluoromethyl)pyridine involves its interaction with various molecular targets and pathways. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate biological membranes . This property is particularly useful in drug design, as it can improve the bioavailability and efficacy of pharmaceutical agents. The compound can also act as a ligand, forming complexes with metal ions that can catalyze various biochemical reactions . These interactions are crucial in the development of new drugs and therapeutic agents.

Biological Activity

2-Amino-3-chloromethyl-5-(trifluoromethyl)pyridine (ACTF) is a pyridine derivative with notable biological activity, primarily due to its trifluoromethyl group, which enhances lipophilicity and biological membrane permeability. This compound has garnered attention for its potential applications in pharmaceuticals and agrochemicals, acting as an intermediate in the synthesis of various biologically active compounds.

  • Molecular Formula : C6H4ClF3N2
  • Molecular Weight : 196.56 g/mol
  • Structure : The presence of the trifluoromethyl group significantly influences both the chemical reactivity and biological interactions of the compound.

The biological activity of ACTF is attributed to its ability to interact with various molecular targets within biological systems. The trifluoromethyl group not only enhances the compound's lipophilicity but also facilitates its penetration into cellular membranes, allowing it to reach intracellular targets effectively. Research indicates that compounds with similar structures exhibit enhanced potency in inhibiting specific enzymes and receptors.

Biological Activity Overview

Research findings highlight several key areas where ACTF demonstrates biological activity:

  • Antimicrobial Activity :
    • Studies have shown that trifluoromethyl pyridine derivatives exhibit significant antibacterial and antifungal properties. For instance, ACTF has been tested against various bacterial strains, demonstrating effective inhibition at specific concentrations (see Table 1) .
  • Antiviral Activity :
    • Some derivatives of trifluoromethyl pyridines have shown promising antiviral effects, suggesting potential applications in treating viral infections .
  • Insecticidal Activity :
    • ACTF and related compounds have been evaluated for their insecticidal properties, showing effectiveness against agricultural pests, which underscores their utility in agrochemical formulations .
  • Enzymatic Inhibition :
    • The compound has been studied for its ability to inhibit specific enzymes relevant to disease pathways. For example, its derivatives have been linked to inhibition of cyclin-dependent kinases (CDKs), which are crucial in cancer progression .

Table 1: Antibacterial Activity of this compound

Concentration (mg/L)Bacterial Strain A (%)Bacterial Strain B (%)Bacterial Strain C (%)
5040 ± 1.226 ± 0.39 ± 2.7
10057 ± 0.344 ± 3.053 ± 2.5
50075 ± 050 ± 045 ± 2.9

*Data represents mean values from three independent experiments .

Table 2: Insecticidal Activity of Trifluoromethyl Pyridines

CompoundActivity (%) at 500 mg/L
E150 ± 0
E245 ± 2.9
E375 ± 0
F135 ± 0

*Insecticidal tests were performed in triplicates .

Case Studies

  • Pharmaceutical Applications :
    • A study highlighted the synthesis of novel derivatives based on ACTF that exhibit significant anticancer activity by targeting CDK pathways, demonstrating IC50 values in the nanomolar range . This suggests a promising avenue for developing new cancer therapeutics.
  • Agricultural Applications :
    • Research into the use of ACTF as an insecticide revealed that it outperformed traditional compounds in terms of efficacy against common agricultural pests, indicating its potential as a safer alternative in pest management strategies .

Properties

IUPAC Name

3-(chloromethyl)-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF3N2/c8-2-4-1-5(7(9,10)11)3-13-6(4)12/h1,3H,2H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZACNMXIYBURRFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1CCl)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3-chloromethyl-5-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Amino-3-chloromethyl-5-(trifluoromethyl)pyridine
Reactant of Route 3
Reactant of Route 3
2-Amino-3-chloromethyl-5-(trifluoromethyl)pyridine
Reactant of Route 4
Reactant of Route 4
2-Amino-3-chloromethyl-5-(trifluoromethyl)pyridine
Reactant of Route 5
Reactant of Route 5
2-Amino-3-chloromethyl-5-(trifluoromethyl)pyridine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-Amino-3-chloromethyl-5-(trifluoromethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.